molecular formula C8H7FN2O2 B1655137 4-Carbamimidoyl-2-fluorobenzoic acid CAS No. 324002-02-0

4-Carbamimidoyl-2-fluorobenzoic acid

Cat. No.: B1655137
CAS No.: 324002-02-0
M. Wt: 182.15 g/mol
InChI Key: KDIIYJQRFVKANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamimidoyl-2-fluorobenzoic acid (CAS No. 324002-02-0), also known as 4-amidino-2-fluorobenzoic acid, is a benzoic acid derivative with a fluorine atom at the 2-position and a carbamimidoyl (amidine) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇FN₂O₂, with a molecular weight of 182.15 g/mol and an exact mass of 182.04900 . The compound is commercially available in industrial grade (99% purity) and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a building block for metal-organic frameworks (MOFs) .

The amidine group (–C(NH₂)₂⁺) confers basicity and hydrogen-bonding capacity, while the fluorine atom introduces electronegativity and steric effects, influencing solubility, crystallinity, and reactivity. The InChIKey (KDIIYJQRFVKANU-UHFFFAOYSA-N) and DSSTox ID (DTXSID60461193) provide identifiers for database tracking .

Properties

CAS No.

324002-02-0

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

4-carbamimidoyl-2-fluorobenzoic acid

InChI

InChI=1S/C8H7FN2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H3,10,11)(H,12,13)

InChI Key

KDIIYJQRFVKANU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-carbamimidoyl-2-fluorobenzoic acid can be contextualized against analogs with variations in substituents or backbone modifications. Below is a comparative analysis based on substituent effects, hydrogen-bonding behavior, and applications.

Substituent Effects: Fluorine vs. Other Halogens

Replacing the fluorine atom with chlorine or bromine alters electronic and steric properties:

Compound Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties
This compound C₈H₇FN₂O₂ –F (2), –C(NH₂)₂⁺ (4) 182.15 High electronegativity, moderate logP
4-Carbamimidoyl-2-chlorobenzoic acid C₈H₇ClN₂O₂ –Cl (2), –C(NH₂)₂⁺ (4) 198.61 Increased steric bulk, lower solubility
4-Carbamimidoylbenzoic acid C₈H₈N₂O₂ –H (2), –C(NH₂)₂⁺ (4) 164.16 Reduced electronegativity, higher pKa
  • Fluorine vs. Chlorine/Bromine: The smaller atomic radius of fluorine minimizes steric hindrance compared to chlorine or bromine, enhancing packing efficiency in crystals.
  • Hydrogen Bonding : The amidine group forms robust N–H···O/N hydrogen bonds, as described by graph set analysis (e.g., R₂²(8) motifs). Fluorine’s electronegativity polarizes adjacent C–H bonds, enabling weak C–H···F interactions, which are less common in chlorine analogs .

Amidino Group Modifications

Replacing the amidine with carboxyl or nitro groups impacts acidity and reactivity:

Compound Functional Group (Position 4) pKa (Carboxylic Acid) Applications
This compound –C(NH₂)₂⁺ ~3.5–4.0 Enzyme inhibition, coordination chemistry
4-Nitro-2-fluorobenzoic acid –NO₂ ~1.2–1.5 Explosives precursor, electrophilic substitution
4-Carboxy-2-fluorobenzoic acid –COOH ~2.8–3.2 Metal chelation, polymer synthesis
  • Amidine vs. Carboxyl: The amidine’s basicity (pKa ~11–12) contrasts with the carboxylic acid’s acidity (pKa ~3.5), making the former a stronger hydrogen-bond donor in non-polar environments .
  • Coordination Chemistry : Amidines act as bidentate ligands in MOFs, whereas nitro groups are redox-active but less versatile in supramolecular assembly .

Hydrogen-Bonding Networks and Crystallography

Crystallographic studies using programs like SHELXL and SHELXS () reveal distinct packing patterns:

  • This compound forms layered structures via N–H···O bonds between amidine and carboxylate groups, stabilized by C–H···F contacts.
  • In contrast, 4-carbamimidoyl-2-chlorobenzoic acid exhibits dimeric clusters due to Cl’s larger van der Waals radius, reducing crystal symmetry .

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